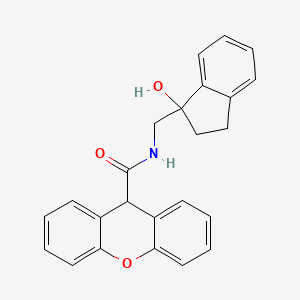

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO3/c26-23(25-15-24(27)14-13-16-7-1-4-10-19(16)24)22-17-8-2-5-11-20(17)28-21-12-6-3-9-18(21)22/h1-12,22,27H,13-15H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKQEQNZZPQCCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the indene and xanthene precursors. The key steps include:

Preparation of 1-hydroxy-2,3-dihydro-1H-indene: This can be achieved through the reduction of indanone using a suitable reducing agent such as sodium borohydride.

Synthesis of xanthene-9-carboxylic acid: This involves the condensation of resorcinol with phthalic anhydride under acidic conditions.

Formation of the carboxamide linkage: The final step involves the coupling of the indene and xanthene derivatives using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the indene moiety can be oxidized to form a ketone.

Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

Substitution: The aromatic rings in the xanthene and indene moieties can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.

Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.

Major Products

Oxidation: Formation of 1-oxo-2,3-dihydro-1H-indene.

Reduction: Formation of N-((1-amino-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide serves as a building block for synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations, including oxidation, reduction, and electrophilic substitution reactions.

Biology

The compound is being investigated as a biochemical probe due to its unique structural characteristics. It has the potential to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, which could influence protein function and activity.

Medicine

Research is exploring its therapeutic properties, particularly in the context of anti-inflammatory and anticancer activities. The compound's ability to modulate biological pathways makes it a candidate for drug development targeting specific diseases.

Optoelectronics

Recent studies have highlighted its nonlinear optical properties, suggesting applications in optoelectronic devices. The compound exhibits promising characteristics such as high linear polarizability and hyperpolarizability, making it suitable for use in modern optical materials .

A study focused on the interaction of this compound with G protein-coupled receptors (GPCRs) has shown that compounds with similar structures can act as positive allosteric modulators. This interaction may lead to advancements in treatments for conditions like Alzheimer's disease and schizophrenia .

Case Study 2: Nonlinear Optical Properties

Research conducted on various organic compounds revealed that those structurally related to this compound exhibited significant nonlinear optical properties. The findings suggest that these compounds could be integrated into next-generation optoelectronic applications due to their low charge transport resistance and high efficiency in light modulation .

Mechanism of Action

The mechanism of action of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The indene and xanthene moieties can interact with hydrophobic pockets in proteins, potentially modulating their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis compare N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide with structurally related xanthene-carboxamide derivatives, highlighting key structural and physicochemical differences.

Key Structural and Functional Insights:

Substituent Effects on Solubility: The piperidinyl () and diethylaminoethyl-phenyl () derivatives exhibit improved solubility in aqueous media due to basic amine groups or salt formation. In contrast, the benzodioxole analog () is more lipophilic, favoring membrane permeability. The hydroxyindenylmethyl group in the target compound may confer moderate polarity but could limit solubility compared to charged analogs.

The acetamide derivative () lacks complex substituents, making it a simpler scaffold for preliminary structure-activity relationship (SAR) studies.

Molecular Weight and Drug-Likeness :

- Compounds with molecular weights >400 Da (e.g., ) may face challenges in bioavailability, whereas lower-weight analogs (e.g., ) align better with Lipinski’s rule-of-five criteria.

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure that combines an indene moiety with a xanthene carboxamide group, which is significant for its biological interactions. The synthesis typically involves several steps:

- Preparation of 1-hydroxy-2,3-dihydro-1H-indene : This can be synthesized through the reduction of indanone using sodium borohydride.

- Synthesis of xanthene-9-carboxylic acid : Achieved by condensing resorcinol with phthalic anhydride under acidic conditions.

- Formation of the carboxamide linkage : The final step involves coupling the indene and xanthene derivatives using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The indene and xanthene moieties are capable of interacting with hydrophobic pockets in proteins, potentially modulating their function.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies indicated that treatment with this compound led to significant reductions in cell viability in various cancer types, including breast and prostate cancer cells .

Anti-inflammatory Effects

Research suggests that this compound exhibits anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity may be beneficial in treating conditions characterized by chronic inflammation .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In animal models, it has demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Q & A

Basic: What synthetic methodologies are recommended for preparing N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via reductive amination or coupling reactions. For example, describes the reduction of 9H-xanthene-9-carboxamide derivatives using HBPin (pinacolborane) in the presence of a transition metal-free potassium catalyst. Reaction optimization includes:

- Catalyst loading : 2 mol% for efficient reduction .

- Solvent selection : Dry toluene or acetonitrile under inert atmospheres (argon) to prevent side reactions .

- Temperature : Moderate heating (40°C) to balance reaction rate and byproduct formation .

Post-synthesis, purification via column chromatography (e.g., hexane:ethyl acetate gradients) ensures high yields (>90%) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Referencing , key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.

- Emergency measures :

- Storage : Store in airtight containers away from oxidizing agents.

Basic: How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR spectroscopy : Use - and -NMR to confirm substituent connectivity and stereochemistry. For example, highlights the use of -NMR to verify indenyl and xanthene moieties in related compounds .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. notes that SHELX is robust for small-molecule crystallography, even with twinned or high-resolution data .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., Exact Mass: 372.10296 as in ) .

Advanced: What computational strategies are effective for analyzing the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use the B3LYP/6-31G(d,p) basis set (Gaussian-03) to calculate HOMO-LUMO energies, molecular electrostatic potentials (MEPs), and Mulliken charges, as demonstrated in for similar indenone derivatives .

- Chemical reactivity descriptors : Compute global electrophilicity () and chemical potential () from HOMO-LUMO gaps to predict reaction sites .

- Molecular docking : For biological studies, dock the compound into target protein active sites (e.g., TRPV1 in ) to assess binding affinity .

Advanced: How can structural analogs of this compound be rationally designed to enhance biological activity or selectivity?

Methodological Answer:

- Pharmacophore modeling : Define critical functional groups (e.g., hydroxyindenyl for hydrogen bonding) using tools like Schrödinger Suite. highlights the use of a cis-(1S)(2R)-amino-2-indanol scaffold to mimic tyrosine residues in aggrecanase inhibitors .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with substituent variations (e.g., methoxy groups or fluorinated analogs) and test against biological targets (e.g., antimicrobial assays as in ) .

- Metabolic stability : Introduce steric hindrance (e.g., tert-butyl groups) or electron-withdrawing substituents to improve pharmacokinetics .

Advanced: How should researchers address discrepancies in crystallographic or spectroscopic data during structural validation?

Methodological Answer:

- Data cross-validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using ACD/Labs or MestReNova) .

- Twinned crystals : Use SHELXD/SHELXE for phase refinement in cases of twinning, as noted in .

- Dynamic effects : Account for temperature-dependent conformational changes in X-ray data by collecting datasets at multiple temperatures.

Advanced: What strategies are recommended for optimizing the compound’s solubility and stability in biological assays?

Methodological Answer:

- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without denaturing proteins .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetate groups) to enhance membrane permeability, as seen in for indenyl derivatives .

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and characterize stability via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.